molecular formula C7H3BrN2O6 B11531508 5-Bromo-2,4-dinitrobenzoic acid

5-Bromo-2,4-dinitrobenzoic acid

Cat. No.: B11531508
M. Wt: 291.01 g/mol
InChI Key: XQXYHTAMADVPIY-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dinitrobenzoic acid is an organic compound with the molecular formula C7H3BrN2O6 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by nitro groups (-NO2), and the hydrogen at position 5 is replaced by a bromine atom (Br)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dinitrobenzoic acid typically involves the nitration of 5-bromobenzoic acid. The process begins with the bromination of benzoic acid to introduce the bromine atom at the desired position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at positions 2 and 4 .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dinitrobenzoic acid involves its interaction with molecular targets through its nitro and bromine substituents. The nitro groups can participate in redox reactions, while the bromine atom can engage in halogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

  • 2-Bromo-3,5-dinitrobenzoic acid
  • 4-Bromo-2,5-dinitrobenzoic acid
  • 2-Chloro-3,5-dinitrobenzoic acid

Comparison: 5-Bromo-2,4-dinitrobenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C7H3BrN2O6

Molecular Weight

291.01 g/mol

IUPAC Name

5-bromo-2,4-dinitrobenzoic acid

InChI

InChI=1S/C7H3BrN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12)

InChI Key

XQXYHTAMADVPIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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